molecular formula C17H16ClNO3 B5820249 2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile CAS No. 679414-78-9

2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

Cat. No.: B5820249
CAS No.: 679414-78-9
M. Wt: 317.8 g/mol
InChI Key: VQXQKOBJOYDHIK-UHFFFAOYSA-N
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Description

2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is an organic compound with a complex structure, featuring a benzonitrile core substituted with a chlorinated ethoxyphenoxy group and a hydroxymethyl group

Properties

IUPAC Name

2-[[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-21-16-8-12(10-20)7-15(18)17(16)22-11-14-6-4-3-5-13(14)9-19/h3-8,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXQKOBJOYDHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358414
Record name STK199021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679414-78-9
Record name STK199021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitrile Formation: The initial step involves the formation of the benzonitrile core through a nucleophilic substitution reaction.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethanol and a suitable catalyst.

    Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, typically using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression to induce biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-chloro-6-methoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
  • 2-{[2-chloro-6-ethoxy-4-(methyl)phenoxy]methyl}benzonitrile
  • 2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzamide

Uniqueness

2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields.

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